
2-(2,3,5-Trichlorophenoxy)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,5-Trichlorophenoxy)propanoyl chloride is an organic compound with the molecular formula C₉H₆Cl₄O₂ It is a derivative of propanoyl chloride and contains a trichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenoxy)propanoyl chloride typically involves the reaction of 2,3,5-trichlorophenol with propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. A common method involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,5-Trichlorophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2,3,5-trichlorophenoxy)propanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines for amide formation, and alcohols for ester formation. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions under mild conditions.
Major Products Formed
Amides: Formed when reacting with amines.
Esters: Formed when reacting with alcohols.
Carboxylic Acids: Formed during hydrolysis.
Scientific Research Applications
2-(2,3,5-Trichlorophenoxy)propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,5-Trichlorophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of amides and esters. The molecular targets include nucleophilic sites on proteins and other biomolecules, which can result in modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride without the trichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): A related compound used as an herbicide.
2,3,6-Trichlorophenol: A similar phenolic compound with different substitution patterns.
Uniqueness
2-(2,3,5-Trichlorophenoxy)propanoyl chloride is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in organic synthesis and industrial processes .
Properties
CAS No. |
62047-39-6 |
|---|---|
Molecular Formula |
C9H6Cl4O2 |
Molecular Weight |
287.9 g/mol |
IUPAC Name |
2-(2,3,5-trichlorophenoxy)propanoyl chloride |
InChI |
InChI=1S/C9H6Cl4O2/c1-4(9(13)14)15-7-3-5(10)2-6(11)8(7)12/h2-4H,1H3 |
InChI Key |
ZLEKIEPVSLUJKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)OC1=C(C(=CC(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(Prop-2-en-1-yl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B14547697.png)
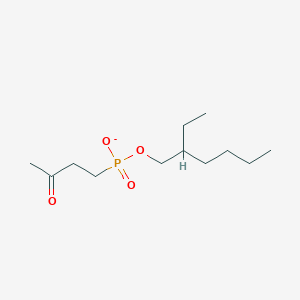

![N-[1-Methyl-3-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14547709.png)
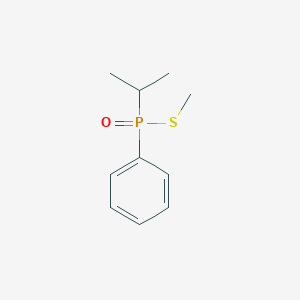
![6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B14547721.png)
![Spiro[4.11]hexadecane-1,4-dione](/img/structure/B14547727.png)
![3,4-Bis[(prop-2-en-1-yl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14547741.png)
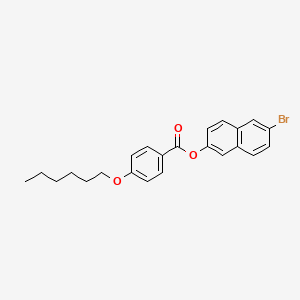
![2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol](/img/structure/B14547751.png)
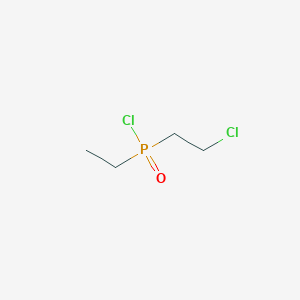
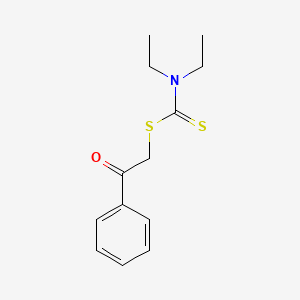
![N,N'-(Ethane-1,2-diyl)bis[N-(2-methoxyethyl)undec-10-enamide]](/img/structure/B14547760.png)
